5-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95%
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Overview
Description
5-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95% (5-CMCP-3-HP) is an organic compound belonging to the class of pyridines. It is a white solid that is soluble in organic solvents. 5-CMCP-3-HP is a synthetic compound that has been used in various scientific research applications due to its unique properties. It is a versatile compound that can be used for a variety of purposes, such as in organic synthesis, drug discovery, and medical research.
Mechanism of Action
5-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95% has been found to have a variety of mechanisms of action. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 5-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95% has been found to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are pro-inflammatory mediators.
Biochemical and Physiological Effects
5-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 5-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95% has been found to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are pro-inflammatory mediators. Furthermore, 5-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95% has been found to have anti-cancer activity, as well as anti-inflammatory, anticonvulsant, and anti-obesity effects.
Advantages and Limitations for Lab Experiments
5-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95% has a number of advantages for use in lab experiments. It is a relatively inexpensive and readily available compound. In addition, it is a versatile compound that can be used for a variety of purposes, such as in organic synthesis, drug discovery, and medical research. Furthermore, it is a stable compound that can be stored for long periods of time.
However, there are a few limitations to its use in lab experiments. It is a highly reactive compound that can react with other compounds in the presence of heat or light. In addition, it is a toxic compound that should be handled with care.
Future Directions
The potential applications of 5-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95% are vast and continue to be explored. It has been suggested that 5-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95% could be used in the development of new drugs for the treatment of various diseases, such as cancer, inflammation, and obesity. In addition, it has been suggested that 5-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95% could be used as a starting material for the synthesis of a variety of heterocyclic compounds, such as oxazoles and thiazoles. Furthermore, 5-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95% could be used as an intermediate in the synthesis of a variety of drugs, such as anti-inflammatory agents, anticonvulsants, and anti-cancer agents. Finally, 5-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95% could be used in the development of new catalysts for organic synthesis.
Synthesis Methods
5-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95% can be synthesized in a two step process. The first step involves the reaction of 4-chloro-3-methoxycarbonylphenylhydrazine with 3-hydroxy-2-methylpyridine in the presence of a catalytic amount of triethylamine. The second step involves the condensation of the resulting product with 4-chloro-3-methoxycarbonylphenylhydrazine in the presence of a catalytic amount of triethylamine, resulting in 5-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95%.
Scientific Research Applications
5-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of various heterocyclic compounds, such as oxazoles and thiazoles. It has also been used as a starting material in the preparation of biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2). In addition, 5-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95% has been used as an intermediate in the synthesis of a variety of drugs, such as anti-inflammatory agents, anticonvulsants, and anti-cancer agents.
properties
IUPAC Name |
methyl 2-chloro-5-(5-hydroxypyridin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13(17)11-5-8(2-3-12(11)14)9-4-10(16)7-15-6-9/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEJHVUODBIHHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CN=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683193 |
Source
|
Record name | Methyl 2-chloro-5-(5-hydroxypyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261996-87-5 |
Source
|
Record name | Methyl 2-chloro-5-(5-hydroxypyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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